

An In-depth Technical Guide on the Binding Kinetics of K03861 to CDK2

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Compound of Interest		
Compound Name:	K03861	
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This technical guide provides a comprehensive overview of the binding kinetics of **K03861**, a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to K03861 and CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role in regulating the cell cycle, particularly the transition from G1 to S phase.[1][2] Its activity is dependent on binding to regulatory cyclin partners, primarily Cyclin E and Cyclin A.[2][3] Dysregulation of the CDK2 signaling pathway is frequently observed in various cancers, making it a significant target for therapeutic intervention.

K03861 (also known as AUZ454) is a potent, type II inhibitor of CDK2.[4][5] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like **K03861** stabilize the inactive "DFG-out" conformation.[6][7] This mechanism involves competition with the binding of activating cyclins, thereby preventing the kinase's activation.[4][5][8] Structural analysis of the CDK2-**K03861** complex has provided the first co-crystal structure of a type II inhibitor bound to CDK2, revealing a canonical type II binding mode.[6][7]

Quantitative Binding Kinetics Data



The binding affinity of **K03861** to CDK2 has been characterized against the wild-type (WT) enzyme and several mutants designed to facilitate the DFG-out conformation. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction. Analysis of the binding kinetics has also revealed that **K03861** exhibits a slow dissociation off-rate, a desirable characteristic for drug candidates as it can lead to a prolonged duration of action.[6][7]

Target Protein	Dissociation Constant (Kd)
CDK2 (Wild Type)	50 nM[4][8]
CDK2 (C118L Mutant)	18.6 nM[4][8]
CDK2 (A144C Mutant)	15.4 nM[4][8]
CDK2 (C118L/A144C Mutant)	9.7 nM[4][8]
CDK2 (Unspecified)	8.2 nM[5]

Experimental Protocols

The binding kinetics and affinity of **K03861** to CDK2 are determined using various biochemical and biophysical assays. While the specific details for **K03861**'s characterization were published, a common and powerful technique for such measurements is Biolayer Interferometry (BLI).[9][10][11]

Protocol: Biolayer Interferometry (BLI) for Kinase-Inhibitor Binding Analysis

Objective: To quantify the association (k_on) and dissociation (k_off) rates and determine the binding affinity (Kd) of an inhibitor (e.g., **K03861**) to its target kinase (e.g., CDK2).

Materials:

- Recombinant purified CDK2 (ligand)
- **K03861** (analyte)
- BLI instrument (e.g., Octet system)



- Biosensors (e.g., Streptavidin-coated for biotinylated CDK2)
- Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
- 96-well microplates

Methodology:

- Immobilization: A biotinylated preparation of CDK2 is immobilized onto streptavidin-coated biosensors. The sensors are dipped into wells containing a specific concentration of CDK2 (e.g., 750 ng/mL) for a defined period to achieve an optimal loading level.[11]
- Baseline: The loaded biosensors are moved to wells containing only the assay buffer to
 establish a stable baseline signal. This step ensures that any subsequent signal change is
 due to the binding event.
- Association: The biosensors are then immersed in wells containing various concentrations of
 K03861 dissolved in the assay buffer. The binding of K03861 to the immobilized CDK2
 causes a change in the interference pattern of light, which is recorded in real-time as an
 increase in signal response. This phase is monitored until the binding approaches
 equilibrium.
- Dissociation: Following the association phase, the biosensors are transferred back to wells
 containing only the assay buffer. The K03861 molecules begin to dissociate from CDK2,
 resulting in a decrease in the signal. This dissociation is also monitored in real-time.
- Data Analysis: The resulting sensorgrams (plots of response vs. time) are analyzed using the instrument's software. The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd), where Kd = k off / k on.

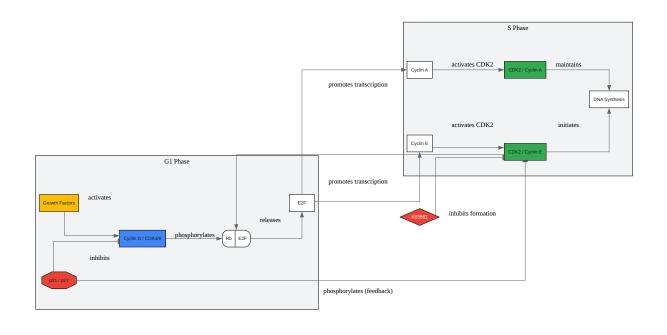
Visualizations

4.1. CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle. Growth factor signaling leads to the activation of CDK4/6-Cyclin D complexes, which



initiate the phosphorylation of the Retinoblastoma protein (Rb). This releases the E2F transcription factor to promote the expression of genes required for S phase, including Cyclin E. The subsequent formation of the CDK2-Cyclin E complex further phosphorylates Rb, creating a positive feedback loop that drives the cell into S phase.



inhibits

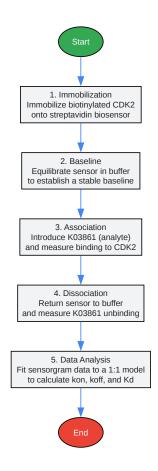
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Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.

4.2. Experimental Workflow for Binding Kinetics

The diagram below outlines the typical workflow for determining the binding kinetics of an inhibitor using Biolayer Interferometry (BLI), a standard method for such analyses.





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Caption: Experimental workflow for Biolayer Interferometry (BLI).

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References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Type II Inhibitors Targeting CDK2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in Binding Affinity Among Cell-cycle CDK and Cyclin Pairs PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
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